2,2'-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine
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Overview
Description
2,2’-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethoxyphenyl group and two pyridine rings attached to the triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzohydrazide with 2,2’-bipyridine-3,3’-dicarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2,2’-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents such as chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2,2’-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole moiety.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2,2’-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to antimicrobial or antifungal effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action, particularly in coordination chemistry applications.
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’-Tetrahydroxybenzophenone: Known for its use as a UV absorber in cosmetics and plastics.
4,4’-Dimethoxy-2,2’-bipyridine: Used as a ligand in the preparation of transition metal complexes.
Uniqueness
2,2’-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine is unique due to its specific structural features, such as the ethoxyphenyl group and the combination of triazole and pyridine rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
874198-12-6 |
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Molecular Formula |
C20H17N5O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[4-(4-ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H17N5O/c1-2-26-16-11-9-15(10-12-16)25-19(17-7-3-5-13-21-17)23-24-20(25)18-8-4-6-14-22-18/h3-14H,2H2,1H3 |
InChI Key |
NEMMFHGEBINPNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
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